Hydroxyethyl cellulose
Overview
Description
Hydroxyethyl cellulose (HEC) is a non-ionic, water-soluble polymer derived from cellulose, which is the most abundant polymer in nature. It is widely used in various industries, including pharmaceuticals, cosmetics, and food, due to its thickening, gelling, and emulsifying properties. HEC is particularly valued for its ability to modify the rheology of aqueous systems and its compatibility with a wide range of chemical additives .
Synthesis Analysis
HEC is synthesized through the etherification of cellulose, where ethylene oxide reacts with the hydroxyl groups of cellulose under alkaline conditions. This process introduces hydroxyethyl groups into the cellulose backbone, which can be controlled to achieve different degrees of substitution (DS), thus affecting the solubility and other properties of the polymer . Novel methods of synthesis have also been explored, such as the use of bacterial cellulose as a starting material, which can result in HEC with unique properties like cold-water solubility and hydrophobicity .
Molecular Structure Analysis
The molecular structure of HEC is characterized by the presence of hydroxyethyl groups along the cellulose chain. These groups are responsible for the increased solubility of HEC in water compared to unmodified cellulose. The degree of substitution and the molar substitution (MS) influence the molecular structure and, consequently, the physical properties of HEC. Studies using NMR and other spectroscopic methods have provided insights into the substitution patterns and the effects on the crystallinity and solubility of the polymer .
Chemical Reactions Analysis
HEC can undergo further chemical modifications to enhance its properties. For example, hydrophobically modified HEC derivatives have been synthesized to improve interaction with hydrophobic substances and solids. These modifications can affect the adsorption mechanisms and the conformation of HEC in solution, as well as its interaction with other molecules and surfaces . The introduction of hydrophobic groups can lead to changes in the rheological behavior and the formation of associative structures in solution .
Physical and Chemical Properties Analysis
The physical and chemical properties of HEC are influenced by its molecular structure, which is determined by the synthesis process and the degree of substitution. HEC exhibits a range of properties, including hydrophilicity, biodegradability, and the ability to form films and gels. Its rheological properties are particularly important for applications in transdermal delivery systems, where pH-sensitive hydrogels based on HEC can be used for the controlled release of drugs . The hydrophobicity of HEC can also be tailored, as demonstrated by single-molecule experiments revealing the hydrophobic nature of natural cellulose, which can be exploited in the design of cellulose-based materials .
Scientific Research Applications
1. Ultrasonic Technique Applications
Hydroxyethyl cellulose (HEC) has been utilized in ultrasonic techniques as a nondestructive method for evaluating materials. The study of the thermodynamic, acoustic, and elastic properties of aqueous solutions of HEC, at different concentrations and temperatures, has been crucial in understanding the activation energy and molecular interaction properties of HEC solutions (Padmanaban, Gayathri & Venkatramanan, 2018).
2. Biomedical Applications
HEC's use in creating biocompatible nanofibrous mats for tissue engineering is notable. These mats, developed using HEC, poly(vinyl alcohol), and collagen, demonstrate improved cellular adhesion profiles and stability. Their application as scaffolds in skin tissue engineering highlights the potential of HEC in biomedical fields (Zulkifli, Hussain, Rasad & Yusoff, 2015).
3. Nanomaterials and Nanocomposites
HEC has been explored for its role in the development of cellulose nanocrystals, which are used extensively as reinforcing agents in nanocomposites. The properties of cellulose nanocrystals, such as renewability and biodegradability, make them an attractive choice for various applications, including biomedical materials (Habibi, Lucia & Rojas, 2010).
4. Hydrogel Applications
The development of hydrogels from cellulose-based materials like HEC has seen significant interest. These hydrogels, due to their biodegradability, biocompatibility, and unique properties, have been applied in drug delivery, tissue engineering, and other biomedical applications (Fu, Qi, Ma & Wan, 2019).
5. Oilfield Applications
Recent advancements have shown the effectiveness of cellulose and its derivatives, including HEC, in oilfield applications. These derivatives play a crucial role in various petroleum exploitation processes, such as drilling, cementing, and fracturing (Liu et al., 2021).
6. Environmental Applications
HEC has been employed in the fabrication of super-absorbent hydrogels for dye pollutant removal. These hydrogels, composed of HEC and other materials, exhibit high swelling ratios and are effective in absorbing various dyes, demonstrating potential in environmental applications (Huang et al., 2019).
7. Composite Membrane Development
HEC has been incorporated into composite membranes with hydroxyapatite, showing potential for applications in water purification, tissue engineering, drug delivery, and hemodialysis. The combination of cellulose derivatives and hydroxyapatite in membranes offers new avenues in membrane technology (Oprea & Voicu, 2020).
Future Directions
Future development should concentrate on hydrophobic modification of HEC long carbon chains and compounding with polymers to produce HEC-based composites that are suitable for wider application . The viscosifying ability of the material is significantly improved, and the oil displacement effect is remarkable after the modification of HEC .
properties
IUPAC Name |
5-[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-[4-hydroxy-3-(2-hydroxyethoxy)-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-methyloxane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H52O21/c1-10-15(34)16(35)24(13(8-33)45-10)49-28-20(39)18(37)25(50-29-26(43-5-4-30)21(40)23(42-3)12(7-32)47-29)14(48-28)9-44-27-19(38)17(36)22(41-2)11(6-31)46-27/h10-40H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSZBVAUYPTXTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)OCCO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52O21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873934 | |
Record name | 2-O-(2-Hydroxyethyl)-4-O-methylhexopyranosyl-(1->4)-[4-O-methylhexopyranosyl-(1->6)]hexopyranosyl-(1->5)-2,6-anhydro-1-deoxyheptitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
736.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxyethyl cellulose | |
CAS RN |
9004-62-0 | |
Record name | Cellulose, 2-hydroxyethyl ether | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cellulose, 2-hydroxyethyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.562 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.